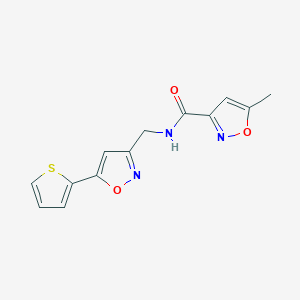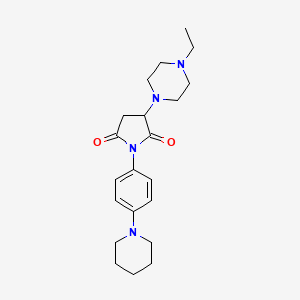
5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide” is a chemical compound with the molecular formula C13H11N3O3S. It belongs to the family of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades. The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered isoxazole ring attached to a thiophene ring and a carboxamide group.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 289.31. Other specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Characterization
Research has focused on the synthesis and chemical characterization of compounds structurally related to 5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide, demonstrating the compound's relevance in organic chemistry. For example, Martins et al. (2002) reported on the one-pot synthesis of 3-methylisoxazole-5-carboxamides, which are structurally similar to the compound , highlighting the versatility of isoxazole derivatives in synthetic chemistry (Martins et al., 2002). This research underscores the compound's utility in synthesizing a broad range of chemical entities, which could have applications in developing new materials or as intermediates in pharmaceutical synthesis.
Crystal Structure Analysis
The determination of the crystal structure of compounds similar to this compound provides insights into their molecular geometry, electronic structure, and potential interactions in solid-state forms. Smith et al. (1991) characterized the structure of an isoxazole amino ester, elucidating the steric and electronic properties of the isoxazole ring, which are critical for understanding the chemical reactivity and potential applications of these compounds (Smith et al., 1991).
Biological Activity
While direct research on the biological activities of "this compound" is limited, related studies on isoxazole derivatives suggest potential pharmacological applications. For instance, compounds with isoxazole moieties have been investigated for their herbicidal activities, indicating the potential of such structures in developing new agrochemicals (Fu-b, 2014).
Future Directions
Isoxazole derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential. Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a valuable direction for future research and development of clinically viable drugs using this information.
Properties
IUPAC Name |
5-methyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-5-10(16-18-8)13(17)14-7-9-6-11(19-15-9)12-3-2-4-20-12/h2-6H,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNHSHSXGKKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890847.png)
![N-[3-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2890849.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2890853.png)





![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2890865.png)
![3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2890867.png)

![1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2890869.png)

